N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide featuring a 4-oxo-4H-chromene core substituted with a 7-methyl group and a carboxamide moiety at position 2. The phenyl ring attached to the carboxamide is further modified with a (2,6-dimethylmorpholin-4-yl)sulfonyl group.
Properties
Molecular Formula |
C23H24N2O6S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O6S/c1-14-4-9-19-20(26)11-22(31-21(19)10-14)23(27)24-17-5-7-18(8-6-17)32(28,29)25-12-15(2)30-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3,(H,24,27) |
InChI Key |
FSXOXZIGYNDXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Sulfonylphenyl Group: The sulfonylphenyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative and a suitable base.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction involving a morpholine derivative and a suitable leaving group.
Final Coupling Reaction: The final coupling reaction involves the attachment of the carboxamide group to the chromene core, typically through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction may produce reduced morpholinyl derivatives.
Scientific Research Applications
Structural Characteristics
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C23H24N2O6S
- Molecular Weight : 456.5 g/mol
- CAS Number : 898611-82-0
The structure features a chromene core, which is known for its diverse biological activities, and a sulfonamide moiety that often enhances pharmacological properties. The presence of the morpholine ring contributes to its solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibit promising anticancer activities. For instance, derivatives containing sulfonamide groups have shown cytotoxic effects against various human cancer cell lines, including those associated with breast, colon, and cervical cancers .
A notable study evaluated the compound's efficacy using the National Cancer Institute's (NCI) protocols, where it was subjected to a single-dose assay across multiple cancer cell lines. The results demonstrated significant growth inhibition rates, suggesting its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
In addition to its anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory effects. The sulfonamide moiety is often linked to reduced inflammation in various models, which could be beneficial in treating diseases characterized by chronic inflammation .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that they may possess activity against a range of pathogens. This aspect warrants further exploration as it could lead to the development of new antibiotics or treatments for infectious diseases .
Case Studies and Research Findings
- Antitumor Activity Assessment :
- Molecular Docking Studies :
- Synthesis and Characterization :
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to understanding its unique properties. Below is a detailed comparison with the most relevant analog, 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12) , and other inferred derivatives.
Structural Differences
Chromene Core Modifications :
- The target compound has a 4-oxo-4H-chromene core with a 7-methyl substituent, whereas Compound 12 features a 2-oxo-2H-chromene core without methyl groups.
- The carboxamide group is at position 2 in the target compound vs. position 3 in Compound 12.
Phenyl Ring Substituents :
- The target compound’s phenyl group is modified with a (2,6-dimethylmorpholin-4-yl)sulfonyl moiety, introducing steric bulk and polarity from the morpholine ring.
- Compound 12 has a sulfamoyl (SO₂NH₂) group, which is smaller and more hydrophilic but lacks the morpholine’s conformational rigidity.
Hypothesized Physicochemical and Pharmacological Properties
- Solubility : The morpholine group in the target compound likely enhances aqueous solubility compared to Compound 12 due to its polar oxygen atom and dimethyl substitution, which balances lipophilicity .
- logP : The target compound’s logP is expected to be higher than Compound 12 due to the methyl groups on the morpholine and chromene core, though the sulfonyl group may offset this slightly.
- Metabolic Stability : The dimethylmorpholine sulfonyl group may confer resistance to enzymatic hydrolysis compared to the sulfamoyl group in Compound 12, which is prone to metabolic cleavage.
Data Tables Highlighting Key Differences
Table 1: Structural and Functional Comparison
*Calculated using standard atomic masses; exact values require experimental validation.
Research Findings and Implications
Limitations : The absence of experimental data (e.g., IC₅₀, solubility measurements) in the provided evidence necessitates caution in extrapolating biological activity.
Future Directions : Comparative studies using crystallography (e.g., SHELX-refined structures ) and molecular docking could validate binding hypotheses. Synthesis optimization to incorporate the morpholine moiety efficiently is also critical.
Biological Activity
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C23H24N2O6S, with a molecular weight of 456.5 g/mol. The structure features a chromene core substituted with a sulfonamide group, which is known to enhance biological activity through various mechanisms.
Cytotoxicity
Recent studies have demonstrated that chromene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound was evaluated for its effects on human tumor cell lines such as MCF-7 (breast carcinoma), A2780 (ovarian carcinoma), and others using the MTT assay. The results indicated that certain structural modifications in chromenes could lead to enhanced anti-cancer properties, with IC50 values in the low nanomolar range for some derivatives .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and apoptosis. Studies suggest that the sulfonamide moiety plays a crucial role in enhancing binding affinity to these targets, thereby modulating signaling pathways associated with cell survival and death .
Case Studies
Several case studies have highlighted the efficacy of chromene derivatives in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that a series of 4H-chromenes exhibited strong cytotoxic effects on MCF-7 cells, leading to significant apoptosis as evidenced by increased caspase activity and morphological changes typical of programmed cell death .
- In Vivo Studies : In animal models, compounds similar to this compound showed promising results in reducing tumor size and improving survival rates when administered alongside conventional chemotherapy agents .
- Anti-inflammatory Activity : Beyond its anticancer properties, this compound has also been investigated for anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
